2-Isopropylamino-5-methyl-3-nitropyridine
Overview
Description
“2-Isopropylamino-5-methyl-3-nitropyridine” is a chemical compound with the CAS Number: 954228-54-7 . Its molecular weight is 195.22 and its IUPAC name is N-isopropyl-5-methyl-3-nitro-2-pyridinamine .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .Molecular Structure Analysis
The molecular structure of “2-Isopropylamino-5-methyl-3-nitropyridine” is represented by the InChI code: 1S/C9H13N3O2/c1-6(2)11-9-8(12(13)14)4-7(3)5-10-9/h4-6H,1-3H3,(H,10,11) .Scientific Research Applications
Fluorescent Probes for Metal Detection
2-Isopropylamino-5-methyl-3-nitropyridine derivatives have been utilized in the development of fluorescent compounds for detecting metal ions in aqueous media. Singh et al. (2020) designed and synthesized 2-aminoethylpyridine-based fluorescent compounds that showed enhanced fluorescence upon interaction with Fe3+ ions, indicating potential applications in the detection and estimation of trace Fe3+ and Hg2+ in water samples and biological systems (Singh et al., 2020).
Molecular and Crystal Structure Analysis
The conformational stability and molecular structures of compounds related to 2-Isopropylamino-5-methyl-3-nitropyridine, such as 2-hydroxy-4-methyl-3-nitropyridine, have been investigated through quantum chemical calculations and vibrational spectral studies. Balachandran et al. (2012) conducted a detailed analysis using density functional theory, providing insights into molecular stability, bond strength, and electronic properties, which can inform the design of new materials and pharmaceuticals (Balachandran et al., 2012).
Anticancer Agents Development
Nitropyridine derivatives, including those structurally related to 2-Isopropylamino-5-methyl-3-nitropyridine, have been synthesized and evaluated for their anticancer properties. Capps et al. (1992) explored 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, demonstrating significant in vitro and in vivo activity against leukemia, leading to the selection of some compounds for clinical trials (Capps et al., 1992).
Quantum Chemical Studies and Spectroscopic Investigations
Sivaprakash et al. (2019) performed quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine, a compound related to 2-Isopropylamino-5-methyl-3-nitropyridine, to understand its energy, molecular structure, and electronic properties. This research contributes to the fundamental understanding of such compounds, aiding in the development of new materials and drugs (Sivaprakash et al., 2019).
properties
IUPAC Name |
5-methyl-3-nitro-N-propan-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)11-9-8(12(13)14)4-7(3)5-10-9/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEAGKLNHIWCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647935 | |
Record name | 5-Methyl-3-nitro-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylamino-5-methyl-3-nitropyridine | |
CAS RN |
954228-54-7 | |
Record name | 5-Methyl-3-nitro-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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